molecular formula C20H21F3N8O3S B3027587 Defactinib CAS No. 1345713-71-4

Defactinib

Katalognummer B3027587
CAS-Nummer: 1345713-71-4
Molekulargewicht: 510.5 g/mol
InChI-Schlüssel: FWLMVFUGMHIOAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Defactinib belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . The molecular formula of Defactinib is C20H21F3N8O3S .


Chemical Reactions Analysis

Defactinib has been used in combination with other drugs like Pembrolizumab and Gemcitabine in clinical trials . The triple drug combination was well-tolerated, with no dose-limiting toxicities .


Physical And Chemical Properties Analysis

Defactinib has a molecular weight of 510.49 g/mol . It’s a solid substance at room temperature .

Wissenschaftliche Forschungsanwendungen

Phase I Studies in Advanced Solid Tumors

Defactinib has been investigated in phase I clinical trials for its efficacy in treating advanced solid tumors. A study by Jones et al. (2015) on patients with advanced solid malignancies revealed that Defactinib has an acceptable safety profile, with treatment-related adverse events being mild to moderate and reversible. The recommended phase II fasting dose was established at 425 mg twice daily.

First-in-Asian Phase I Study

Another phase I study conducted by Shimizu et al. (2016) evaluated Defactinib in Japanese subjects with advanced solid tumor malignancies. This study supported the administration of Defactinib to Japanese subjects at the recommended Phase 2 dose in clinical trials involving solid tumor malignancies.

Mechanism of Action

Defactinib acts as an inhibitor of FAK, a key element in tumor cell migration, proliferation, survival, and angiogenesis. FAK is normally activated by binding to integrins in the extracellular matrix but may be upregulated and constitutively activated in various tumor cell types. This aspect was discussed in papers from and .

Efficacy in Specific Cancer Types

  • Pancreatic Cancer : Defactinib showed promise in a study by Wang-Gillam et al. (2022), particularly when combined with pembrolizumab and gemcitabine in patients with advanced treatment-refractory pancreatic cancer.
  • Non-Small Cell Lung Cancer (NSCLC) : A phase 2 study (Gerber et al., 2019) in KRAS mutant NSCLC showed modest clinical activity for Defactinib monotherapy.

Pharmacokinetics in Mice

A study by Hallur et al. (2018) provided insights into the pharmacokinetic parameters of Defactinib in mice, contributing to a better understanding of its behavior in preclinical models.

Application in Other Cancer Types

  • Esophageal Squamous Cell Carcinoma (ESCC) : Zhang et al. (2020) reported that Defactinib effectively suppressed the malignancy of ESCC cells by blocking the PI3K/AKT pathway.
  • Low-Grade Serous Ovarian Cancer (LGSOC) : Banerjee et al. (2021) discussed a phase 2 study of Defactinib in combination with other inhibitors in LGSOC.

Comparison with Other FAK Inhibitors

  • BI 853520 : Lee and Gan (2019) examined the efficacy and safety of BI 853520 in comparison to Defactinib, noting the differences and similarities in their pharmacokinetics and toxicities.

Wirkmechanismus

Defactinib works by inhibiting PTK2, also known as focal adhesion kinase (FAK), Pyk2, and MELK . These kinases are often overexpressed in various types of cancers, and their inhibition can impede tumorigenesis, metastasis, and drug resistance .

Safety and Hazards

Defactinib may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Defactinib remains in trials in combination with other medications for other types of cancer . Future research may focus on the development of more potent chemotherapy in combination with Defactinib . Additionally, the benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs .

Eigenschaften

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLMVFUGMHIOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025937
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073154-85-4
Record name Defactinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defactinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFACTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defactinib
Reactant of Route 2
Reactant of Route 2
Defactinib
Reactant of Route 3
Reactant of Route 3
Defactinib
Reactant of Route 4
Reactant of Route 4
Defactinib
Reactant of Route 5
Reactant of Route 5
Defactinib
Reactant of Route 6
Reactant of Route 6
Defactinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.